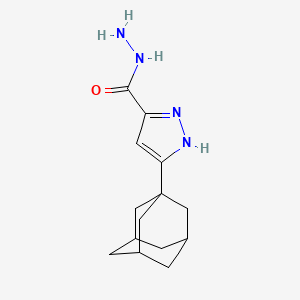
3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide, also known as ACPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it is believed that 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide acts as an inhibitor of enzymes that are involved in cancer cell proliferation. 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has also been shown to induce apoptosis, which is a programmed cell death mechanism that is activated in response to cellular stress.
Biochemical and Physiological Effects
3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has been shown to have both biochemical and physiological effects. Biochemically, 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide inhibits the activity of enzymes that are involved in cancer cell proliferation, leading to decreased cell growth and division. Physiologically, 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has been shown to induce apoptosis in cancer cells, leading to their death. 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
实验室实验的优点和局限性
The advantages of using 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide in lab experiments include its high purity and yield, as well as its potential applications in various fields. However, the limitations of using 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide in lab experiments include its low solubility in water, which may limit its use in aqueous environments, and its potential toxicity, which may require special handling and disposal procedures.
未来方向
There are several future directions for research on 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of new anticancer agents. Another direction is to explore its potential applications in material science, particularly in the synthesis of metal-organic frameworks with enhanced gas storage and separation properties. Additionally, further research is needed to fully understand the mechanism of action of 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide and its biochemical and physiological effects.
合成方法
The synthesis of 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide involves the reaction of 1-adamantyl hydrazine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The final product is obtained by the reaction of the resulting pyrazole with hydrazine hydrate and acetic anhydride. The synthesis method has been optimized to yield high purity and yield of 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide.
科学研究应用
3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has shown promising activity against cancer cells, and it has been used as a starting point for the development of new anticancer agents. In material science, 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. In catalysis, 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide has been used as a ligand for the synthesis of transition metal complexes, which have potential applications in organic synthesis.
属性
IUPAC Name |
5-(1-adamantyl)-1H-pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c15-16-13(19)11-4-12(18-17-11)14-5-8-1-9(6-14)3-10(2-8)7-14/h4,8-10H,1-3,5-7,15H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFKNGJOSASFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642480 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Adamantan-1-yl-2H-pyrazole-3-carboxylic acid hydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-butoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5156045.png)
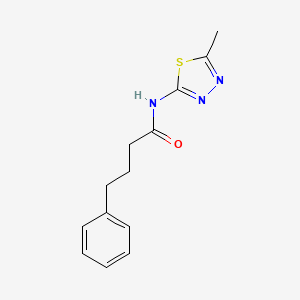
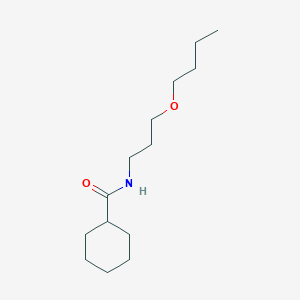
amino]-2-propanol trihydrochloride](/img/structure/B5156063.png)
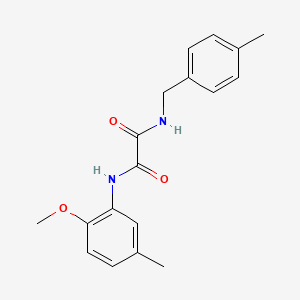
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156079.png)
![4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5156099.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(methyl)amine](/img/structure/B5156106.png)

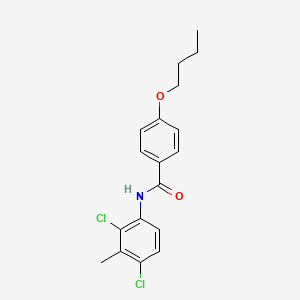
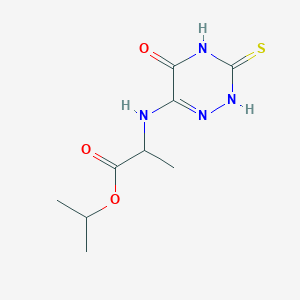
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5156135.png)
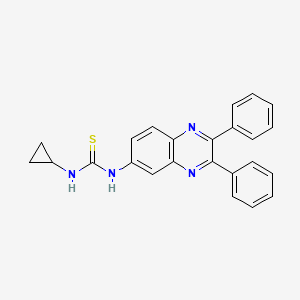
![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5156148.png)